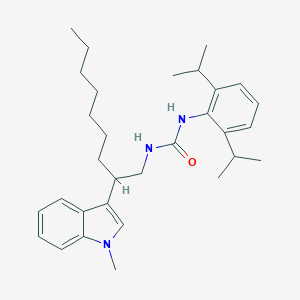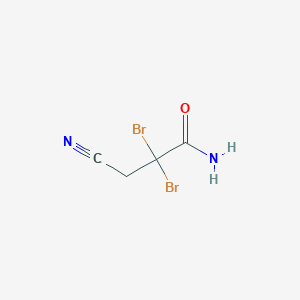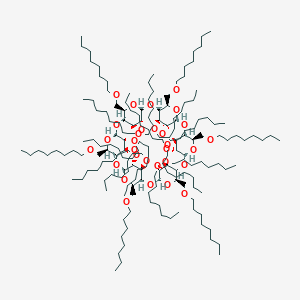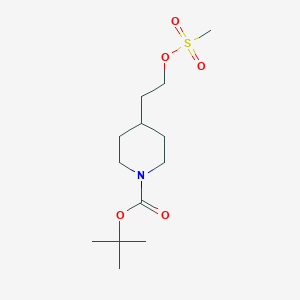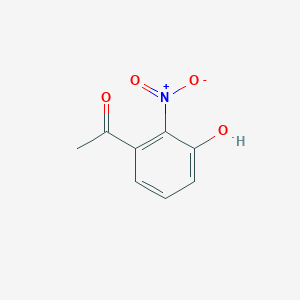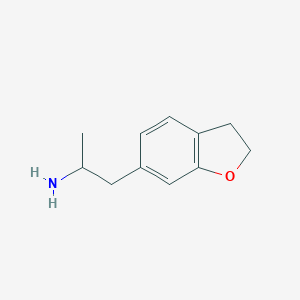
Diphenylacetaldehyde
Overview
Description
Diphenylacetaldehyde is a chemical compound with the molecular formula (C6H5)2CHCHO . It has a molecular weight of 196.24 .
Synthesis Analysis
This compound can be synthesized through various methods. One such method involves the use of a new simple and commercial alkyl-imidazolium ionic liquid, 1-hexyl-2,3-dimethylimidazolium, as a template . Another method involves the use of a combined purification procedure .Molecular Structure Analysis
The molecular structure of this compound consists of 28 bonds in total, including 16 non-H bonds, 13 multiple bonds, 3 rotatable bonds, 1 double bond, 12 aromatic bonds, 2 six-membered rings, and 1 aldehyde . The SMILES string representation of the molecule isO=CC(c1ccccc1)c2ccccc2 . Physical And Chemical Properties Analysis
This compound is a liquid at room temperature . It has a refractive index ofn20/D 1.589 (lit.) , a boiling point of 315 °C (lit.) , and a density of 1.106 g/mL at 25 °C (lit.) .
Scientific Research Applications
Synthetic Chemistry and Biological Applications : Pettit et al. (2000) described a synthetic route involving diphenylacetaldehyde that leads to the creation of hydroxyphenstatin. This compound demonstrated potent inhibition of tubulin assembly and significant antitumor and antimitotic activity (Pettit, Lippert, & Herald, 2000).
Organic Synthesis and Biological Activity : Kozik et al. (2006) utilized diphenylacetaldehydes in the synthesis of α-arylnaphthalenes, which showed notable biological activity against phytopathogenic fungi (Kozik, Wilamowski, Góra, & Sepiol, 2006).
Analytical Biochemistry : Richards (1974) modified the diphenylamine procedure, which included the use of this compound, to increase sensitivity and convenience in DNA estimation (Richards, 1974).
Clinical Chemistry : Rideout, Lim, & Peters (1986) developed a sensitive method for blood acetaldehyde assay, which involved creating fluorescent azine derivatives with substances including this compound (Rideout, Lim, & Peters, 1986).
Enzymatic and Nanotechnology Applications : Zhang et al. (2015) demonstrated the use of small aldehyde molecules, such as this compound, in assembling enzyme-responsive nanocarriers for cancer treatment (Zhang, Fei, Yan, Wang, & Li, 2015).
Safety and Hazards
Diphenylacetaldehyde is classified as a skin irritant and eye irritant, and it may cause respiratory irritation . It is recommended to avoid breathing its dust, fume, gas, mist, vapors, or spray. Contact with skin and eyes should be avoided, and personal protective equipment should be used. It should be stored in a well-ventilated place and kept in a tightly closed container .
Mechanism of Action
Target of Action
Diphenylacetaldehyde is a chemical compound with the molecular formula (C6H5)2CHCHO
Mode of Action
Aldehydes, in general, can participate in various chemical reactions, including the formation of aldimines . Aldimines are formed when an aldehyde reacts with an amine. This could potentially be a mode of action for this compound, but specific studies on this compound are required to confirm this.
properties
IUPAC Name |
2,2-diphenylacetaldehyde | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H12O/c15-11-14(12-7-3-1-4-8-12)13-9-5-2-6-10-13/h1-11,14H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HLLGFGBLKOIZOM-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)C(C=O)C2=CC=CC=C2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H12O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80241575 | |
| Record name | Acetaldehyde, diphenyl- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80241575 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
196.24 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
947-91-1 | |
| Record name | Diphenylacetaldehyde | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=947-91-1 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Diphenylacetaldehyde | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000947911 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | DIPHENYLACETALDEHYDE | |
| Source | DTP/NCI | |
| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=21645 | |
| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
| Record name | Acetaldehyde, diphenyl- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80241575 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | Diphenylacetaldehyde | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.012.212 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
| Record name | Diphenylacetaldehyde | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/GMF2B8R7DD | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q & A
ANone: Diphenylacetaldehyde has the molecular formula C14H12O and a molecular weight of 196.25 g/mol.
A: Yes, several studies report spectroscopic data for this compound. For instance, one study used 1H NMR spectroscopy to analyze the products of a reaction involving this compound and styrene. Another study utilized infrared spectroscopy and mass spectrometry to identify benzophenone, a product formed from the reaction of this compound with microperoxidase-9/CTAB.
A: Titanocene enolates derived from this compound, particularly those with bulky substituents on the C-C double bond, exhibit exceptional stability towards hydrolysis. This stability is attributed to the steric shielding provided by the bulky groups.
A: Yes, this compound can be generated from the rearrangement of trans-stilbene oxide using catalysts like methylaluminum bis(4-bromo-2,6-di-tert-butylphenoxide). This rearrangement reaction can produce this compound as the desired product, alongside byproducts like the Tischenko product.
A: Yes, this compound serves as a starting material for various organic reactions. For instance, it can react with pyrrole to synthesize 5,10,15,20-tetrakis(diphenylmethyl)porphyrin, a nonplanar porphyrin.
A: Yes, density functional theory (DFT) calculations were employed to study the structural and electronic properties of isomeric diphenylethenyl-disubstituted dimethoxycarbazoles derived from this compound. These calculations provided insights into the molecular geometry, electronic transitions, and charge transport characteristics of these compounds.
A: The position of diphenylethenyl and methoxy substituents on the carbazole core significantly affects the aggregation behavior of this compound-derived compounds. For instance, the isomer with diphenylethenyl groups at C-3 and C-6 positions and methoxy groups at C-2 and C-7 positions exhibited aggregation-induced emission (AIE), while its counterpart with diphenylethenyl groups at C-2 and C-7 positions and methoxy groups at C-3 and C-6 positions displayed aggregation-caused quenching (ACQ).
A: Increasing the steric hindrance around the C-C double bond of this compound-derived titanocene enolates significantly enhances their resistance to hydrolysis. This observation highlights the importance of steric shielding in influencing the stability of these compounds.
A: this compound-generated excited states have been shown to promote damage to isolated rat liver mitochondrial DNA, phospholipids, and proteins.
A: Giuseppe Cilento's work significantly advanced the understanding of this compound's reactivity, particularly its enzymatic oxidation. His research demonstrated that horseradish peroxidase and other hemeproteins catalyze the aerobic oxidation of this compound, generating benzophenone in its triplet state. This finding contributed to a broader understanding of enzymatically generated excited states and their potential roles in biological processes.
A: UV spectroscopy is employed to investigate the kinetics of hydrolysis of this compound-derived titanocene enolates in various solvent mixtures. The pseudo-first-order rate constants are determined to assess their stability under different conditions.
A: Yes, triphenylamine-based enamines synthesized from this compound present themselves as promising alternatives to spiro-OMeTAD in perovskite solar cells. These new materials exhibit high hole mobility, exceeding that of spiro-OMeTAD at comparable electric fields, and have demonstrated promising performance in perovskite solar cells.
A: this compound oxime shows low solubility in common organic solvents such as hexane and dichloromethane. This property makes it easy to isolate as a white solid by simply washing the crude compound with a mixture of these solvents.
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



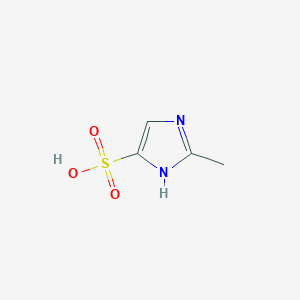
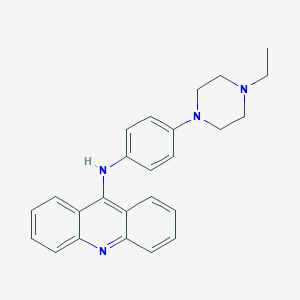
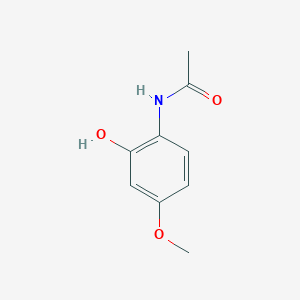

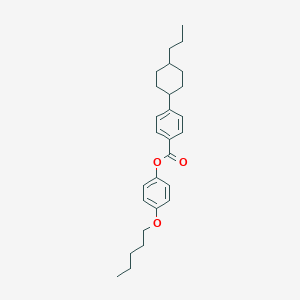
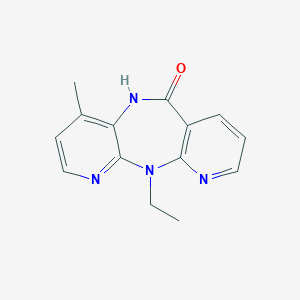
![4-amino-1-[(2S,5R)-2-(hydroxymethyl)-1,3-oxathiolan-5-yl]pyrimidin-2(1H)-one](/img/structure/B122495.png)
